molecular formula C15H16ClN B606595 Centanafadine-Hydrochlorid CAS No. 923981-14-0

Centanafadine-Hydrochlorid

Katalognummer B606595
CAS-Nummer: 923981-14-0
Molekulargewicht: 245.75
InChI-Schlüssel: ACVMJAJGCQUPKX-LIOBNPLQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Centanafadine hydrochloride is a dual norepinephrine (NE)/dopamine (DA) transporter inhibitor. It also inhibits the serotonin transporter, with IC50s of 6 nM, 38 nM, and 83 nM for human NE, DA, and serotonin transporter, respectively .


Synthesis Analysis

The method for producing centanafadine involves reliably producing (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane .


Molecular Structure Analysis

Centanafadine hydrochloride has a molecular formula of C15H16ClN. Its structure includes a naphthalene moiety, which consists of two fused benzene rings . The molecular weight of Centanafadine hydrochloride is 245.74 g/mol .


Chemical Reactions Analysis

Centanafadine is under investigation for the treatment of attention-deficit/hyperactivity disorder (ADHD). It inhibits the reuptake of norepinephrine, dopamine, and serotonin .


Physical And Chemical Properties Analysis

Centanafadine hydrochloride is a solid compound soluble in DMSO . It has a molecular weight of 245.74 g/mol .

Wissenschaftliche Forschungsanwendungen

Behandlung von Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung (ADHS) bei Jugendlichen und Kindern

Centanafadine wurde als Behandlung für ADHS bei Jugendlichen und Kindern untersucht {svg_1}. In zwei pivotalen klinischen Studien der Phase 3 zeigte es im Vergleich zu einem Placebo statistisch signifikante Verbesserungen für den primären Wirksamkeitsendpunkt {svg_2}. Diese Studien bewerteten die Wirksamkeit, Sicherheit und Verträglichkeit von Centanafadine bei Jugendlichen mit ADHS im Alter von 13 bis 17 Jahren sowie bei Kindern mit ADHS im Alter von 6 bis 12 Jahren {svg_3}.

First-in-Class Norepinephrin-, Dopamin- und Serotonin-Wiederaufnahmehemmer (NDSRI)

Centanafadine ist ein First-in-Class-Norepinephrin-, Dopamin- und Serotonin-Wiederaufnahmehemmer (NDSRI) {svg_4}. Dieser einzigartige Wirkmechanismus könnte möglicherweise eine neue Behandlungsoption für Erkrankungen bieten, die mit Ungleichgewichten in diesen Neurotransmittern einhergehen.

Behandlung von ADHS bei Erwachsenen

Centanafadine wurde auch als Behandlung für Erwachsene mit ADHS untersucht {svg_5}. Ein Matching-Adjusted Indirect Comparison ergab, dass Centanafadine weniger Nebenwirkungen aufwies als alle drei Komparatoren {svg_6}. Die Verbesserung der ADHS-Symptome mit Centanafadine war geringer als mit Lisdexamfetamin-Dimesylat und nicht anders als mit Atomoxetin-Hydrochlorid und Viloxazin-Retard {svg_7}.

Sicherheit und Verträglichkeit

In der kombinierten Analyse der Verträglichkeit über zwei Studien hinweg wurde kein unerwünschtes Ereignis bei mehr als 7 Prozent der Patienten gemeldet {svg_8}. Dies deutet darauf hin, dass Centanafadine von den meisten Patienten gut vertragen werden könnte.

Potenzial zur Minimierung behandlungsbedingter Kosten

Angesichts des Zusammenhangs von unerwünschten Ereignissen mit kostspieligen Behandlungsänderungen könnte Centanafadine eine Option sein, um ADHS-Symptome effektiv zu kontrollieren und gleichzeitig behandlungsbedingte Kosten zu minimieren {svg_9}.

Zukünftige Forschungsrichtungen

Obwohl Centanafadine vielversprechend in der Behandlung von ADHS ist, sind weitere Forschungen erforderlich, um sein potenzielles Nutzen-Risiko-Profil vollständig zu verstehen. Zukünftige Studien sollten darauf abzielen, zu verstehen, wie bereit Patienten sind, zwischen Behandlungssicherheit und -wirksamkeit abzuwägen {svg_10}.

Wirkmechanismus

Target of Action

Centanafadine hydrochloride primarily targets three neurotransmitter transporters: the norepinephrine transporter, the dopamine transporter, and the serotonin transporter . These transporters play crucial roles in the regulation of neurotransmission, which is essential for normal brain function .

Mode of Action

Centanafadine hydrochloride acts as a reuptake inhibitor for norepinephrine, dopamine, and serotonin . By inhibiting the reuptake of these neurotransmitters, Centanafadine hydrochloride increases their availability in the synaptic cleft, enhancing neurotransmission .

Biochemical Pathways

The biochemical pathways affected by Centanafadine hydrochloride are those involved in the transmission of norepinephrine, dopamine, and serotonin . By inhibiting the reuptake of these neurotransmitters, Centanafadine hydrochloride can potentially modulate several downstream effects related to mood, attention, and cognition .

Pharmacokinetics

The pharmacokinetic properties of Centanafadine hydrochloride, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation . These properties will determine the drug’s bioavailability, or the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of Centanafadine hydrochloride’s action are primarily related to its impact on neurotransmission. By increasing the availability of norepinephrine, dopamine, and serotonin in the synaptic cleft, Centanafadine hydrochloride can enhance neurotransmission, potentially leading to improvements in symptoms of disorders like attention-deficit hyperactivity disorder (ADHD) .

Action Environment

The action, efficacy, and stability of Centanafadine hydrochloride can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like diet and concurrent medications . Specific details about how these factors influence the action of centanafadine hydrochloride are still under investigation .

Safety and Hazards

Centanafadine-SR was generally well tolerated at doses ≤400 mg. Most treatment-emergent adverse events (TEAEs) were mild or moderate; decreased appetite, headache, and nausea were the most frequently reported .

Zukünftige Richtungen

Otsuka Pharmaceutical Co., Ltd. plans to investigate the effects of centanafadine in pediatric patients with ADHD, as well as to discuss next steps with the U.S. Food and Drug Administration .

Biochemische Analyse

Biochemical Properties

Centanafadine hydrochloride interacts with various enzymes and proteins. It inhibits the reuptake of norepinephrine, dopamine, and serotonin, with an IC 50 ratio of 1:6:14, respectively . This means that it binds to the transporters of these neurotransmitters, blocking their reuptake and increasing their concentration in the synaptic cleft .

Cellular Effects

Centanafadine hydrochloride has significant effects on various types of cells, particularly neurons. By inhibiting the reuptake of norepinephrine, dopamine, and serotonin, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The increased concentration of these neurotransmitters can enhance neuronal communication and modulate various cellular processes .

Molecular Mechanism

The molecular mechanism of action of Centanafadine hydrochloride involves binding interactions with the transporters of norepinephrine, dopamine, and serotonin . By binding to these transporters, it inhibits the reuptake of these neurotransmitters, leading to their increased concentration in the synaptic cleft . This can result in enhanced neuronal communication and changes in gene expression .

Temporal Effects in Laboratory Settings

In clinical trials, Centanafadine hydrochloride demonstrated statistically significant improvements in ADHD symptoms from baseline to week 6 . This suggests that the effects of this compound can change over time in laboratory settings

Metabolic Pathways

As a reuptake inhibitor of norepinephrine, dopamine, and serotonin, it likely interacts with the metabolic pathways of these neurotransmitters .

Transport and Distribution

As a reuptake inhibitor, it is likely to be transported into neurons where it can bind to neurotransmitter transporters .

Subcellular Localization

As a reuptake inhibitor, it is likely to be localized in the presynaptic neuron where it can bind to neurotransmitter transporters .

Eigenschaften

IUPAC Name

(1R,5S)-1-naphthalen-2-yl-3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N.ClH/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15;/h1-7,14,16H,8-10H2;1H/t14-,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVMJAJGCQUPKX-LIOBNPLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@]1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

923981-14-0
Record name Centanafadine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923981140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride))
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CENTANAFADINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/265DN9X85W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Centanafadine hydrochloride
Reactant of Route 2
Reactant of Route 2
Centanafadine hydrochloride
Reactant of Route 3
Centanafadine hydrochloride
Reactant of Route 4
Centanafadine hydrochloride
Reactant of Route 5
Centanafadine hydrochloride
Reactant of Route 6
Centanafadine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.